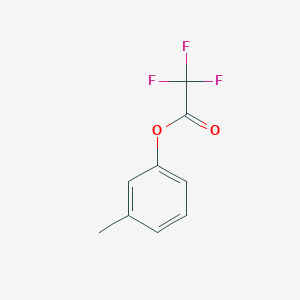

3-Methylphenyl trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylphenyl trifluoroacetate, also known as Acetic acid, trifluoro-, 3-methylphenyl ester, is a chemical compound with the formula C9H7F3O2 . It has a molecular weight of 204.1459 .

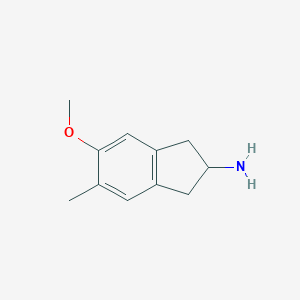

Molecular Structure Analysis

The molecular structure of 3-Methylphenyl trifluoroacetate consists of a 3-methylphenyl group attached to a trifluoroacetate group . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methylphenyl trifluoroacetate are not available, trifluoroacetates are known to participate in various chemical reactions . They can act as sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

3-Methylphenyl trifluoroacetate has a molecular weight of 204.1459 . More detailed physical and chemical properties such as boiling point, density, etc., were not found in the available resources.Applications De Recherche Scientifique

Dual Sensor for Aromatic Amine and Acid Vapor

Compounds with similar structural attributes to 3-Methylphenyl trifluoroacetate, such as certain cyano-substituted vinylacridine derivatives, have been developed for their aggregation-induced emission properties. These compounds can form gels in specific solvents at low concentrations, enhancing their fluorescence during gelation. Such materials can be employed as effective dual sensors for detecting aromatic amine and volatile acid vapors, highlighting their potential in environmental monitoring and safety applications (Xue et al., 2017).

Fluorinated Monomer for Polyimides

Fluorinated compounds, including those derived from trifluoroacetophenone (a compound related to 3-Methylphenyl trifluoroacetate), have been utilized to synthesize novel '3F' fluorinated diamine monomers. These monomers are instrumental in creating amorphous and semicrystalline polyimides characterized by high thermal stability and excellent solvent resistance, making them suitable for advanced material applications (Brink et al., 1994).

Organic Solar Cells

The structural and optical properties of composite polymer/fullerene films, which are crucial components of plastic solar cells, have been extensively studied. The incorporation of fluorinated compounds can significantly influence the crystallinity and efficiency of these solar cells, suggesting that derivatives like 3-Methylphenyl trifluoroacetate could play a role in optimizing the performance of organic photovoltaic devices (Erb et al., 2005).

LC-MS Characterization of Proteins

In the field of proteomics, the characterization of therapeutic proteins via reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) is essential. Trifluoroacetic acid (TFA), a compound related to 3-Methylphenyl trifluoroacetate, is commonly used as a mobile phase additive to achieve symmetrical and narrow peak shapes for proteins, albeit at the expense of mass spectrometric sensitivity. This highlights the importance of such compounds in analytical chemistry and bioanalysis (Bobály et al., 2015).

Organic Synthesis and Catalysis

3-Methylphenyl trifluoroacetate and similar fluorinated compounds have found applications in various organic synthesis and catalysis processes. For example, organocatalytic conjugate additions and radical trifluoromethylation reactions have been developed, leveraging the unique properties of fluorinated groups to achieve high yield, regio-, and enantioselectivity in synthesizing complex organic molecules. These methodologies are valuable in medicinal chemistry, agrochemical development, and the synthesis of organic materials (Chowdhury & Ghosh, 2009; Beatty et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(3-methylphenyl) 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFSBCSHQEHSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylphenyl trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.